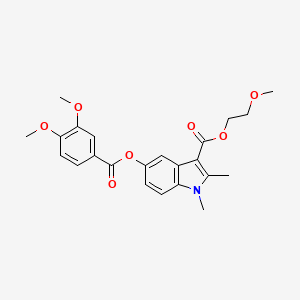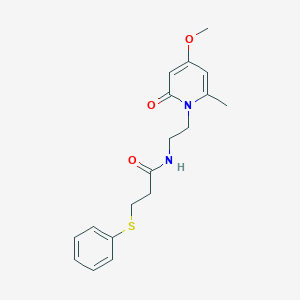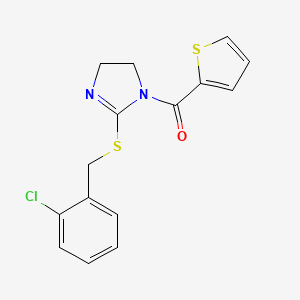![molecular formula C23H20ClN3O4S B2421217 1-(2-(3-甲氧基苯基)乙酰胺)-3-(4-氯苯基)-5,6-二甲基-2,4-二氧代-3,4-二氢噻吩并[2,3-d]嘧啶 CAS No. 892266-15-8](/img/new.no-structure.jpg)
1-(2-(3-甲氧基苯基)乙酰胺)-3-(4-氯苯基)-5,6-二甲基-2,4-二氧代-3,4-二氢噻吩并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
该化合物因其作为抗癌剂的潜力而受到关注。研究人员已经探索了其对癌细胞系的影响,特别是抑制细胞增殖和诱导凋亡。 机制研究表明,它干扰了关键的细胞通路,使其成为癌症治疗进一步研究的有希望的候选药物 .
抗炎特性
该化合物的独特结构可能有助于其抗炎作用。它可以调节炎症通路,有可能减少与自身免疫性疾病或慢性疾病相关的炎症。 研究人员热衷于了解其精确的机制并评估其治疗潜力 .
神经保护作用
研究表明了该化合物的神经保护特性。它可能增强神经元存活,防止氧化应激,并减轻神经退行性过程。 研究人员正在探索它在阿尔茨海默病和帕金森病等疾病中的应用 .
抗菌活性
该化合物对各种病原体,包括细菌和真菌,表现出抗菌活性。研究人员已经研究了它作为现有抗生素的替代品的潜力。 其独特的化学支架可以导致新型抗菌剂的开发 .
抗糖尿病潜力
初步研究表明,该化合物可能影响葡萄糖代谢和胰岛素敏感性。研究人员正在调查其在控制糖尿病及其相关并发症中的作用。 它对胰岛素信号通路的的影响尤其令人感兴趣 .
材料科学和有机电子学
除了其生物应用外,该化合物还引起了材料科学家的注意。其共轭结构使其适合于有机电子器件,例如有机场效应晶体管(OFET)和太阳能电池。 研究人员正在探索它在半导体材料和光电器件中的应用 .
属性
CAS 编号 |
892266-15-8 |
|---|---|
分子式 |
C23H20ClN3O4S |
分子量 |
469.94 |
IUPAC 名称 |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
InChI 键 |
JNCDPLBHXZKVSE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(benzyloxy)-1-methyl-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2421134.png)

![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)


![4-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2421142.png)
![6-Azaspiro[3.5]nonane-7,9-dione](/img/structure/B2421143.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2421147.png)

![Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2421150.png)

![1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2421152.png)
![Methyl 2-[2-(4-aminophenyl)acetamido]acetate](/img/structure/B2421155.png)
